molecular formula C10H9F2NO B7973089 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile

2-(2,2-Difluoroethoxy)-4-methylbenzonitrile

Cat. No.: B7973089
M. Wt: 197.18 g/mol
InChI Key: AWEQIBHFAUOKAN-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylbenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile typically involves the reaction of 2,2-difluoroethanol with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . This reaction proceeds under controlled temperature and pressure to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2,2,2-Trifluoroethoxy derivatives
  • 2,2,3,3,4,4,5,5-Octafluoropentoxy derivatives

Uniqueness

2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is unique due to the presence of both the difluoroethoxy group and the methylbenzonitrile core. This combination imparts distinct chemical properties, such as increased hydrophobicity and thermal stability, making it valuable in various applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-4,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEQIBHFAUOKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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